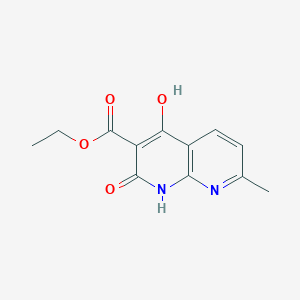

Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Historical Context of 1,8-Naphthyridine Scaffolds in Medicinal Chemistry

The exploration of 1,8-naphthyridine derivatives began in the mid-20th century with the serendipitous discovery of nalidixic acid , the first clinically used antibacterial agent in this class. Synthesized during chloroquine production, nalidixic acid exhibited potent activity against Gram-negative bacteria by inhibiting DNA gyrase, a critical enzyme for bacterial DNA replication. This breakthrough catalyzed research into structural analogs, leading to derivatives such as enoxacin and trovafloxacin , which expanded the therapeutic scope to include antiviral and anticancer applications.

Table 1: Key Milestones in 1,8-Naphthyridine Research

The structural adaptability of the 1,8-naphthyridine core has enabled its integration into diverse therapeutic domains, including neurology (e.g., antidepressants, anticonvulsants) and oncology. Recent advances in synthetic methodologies, such as microwave-assisted cyclization and ionic liquid-mediated reactions, have further accelerated the development of novel derivatives.

Structural Features of Ethyl 4-Hydroxy-7-Methyl-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxylate

This compound (molecular formula: C₁₂H₁₂N₂O₃) is a structurally complex derivative characterized by:

- A 1,8-naphthyridine core with nitrogen atoms at positions 1 and 8.

- A carboxylate ester group at position 3, enhancing solubility and bioavailability.

- A hydroxyl group at position 4 and a methyl group at position 7, which influence electronic distribution and intermolecular interactions.

- A keto group at position 2, contributing to hydrogen-bonding capabilities.

Table 2: Structural and Spectral Data

The compound is typically synthesized via Skraup or Doebner–Von Miller reactions , starting from 2-aminopyridine derivatives and ethyl acetoacetate. Microwave-assisted synthesis has been employed to improve yield and reduce reaction time. The ethyl ester moiety at position 3 serves as a prodrug group, facilitating cellular uptake and subsequent hydrolysis to the active carboxylic acid metabolite.

The planar aromatic system of the 1,8-naphthyridine core enables π-π stacking interactions with biological targets, while the hydroxyl and keto groups participate in hydrogen bonding with enzymes such as topoisomerases and kinases. Substituents at positions 4 and 7 modulate steric and electronic effects, optimizing binding affinity and selectivity.

Properties

IUPAC Name |

ethyl 4-hydroxy-7-methyl-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12(17)8-9(15)7-5-4-6(2)13-10(7)14-11(8)16/h4-5H,3H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQCLABPIVHEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(NC1=O)N=C(C=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716351 | |

| Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76336-15-7 | |

| Record name | Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-3-cyano-4-methylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to cyclization under acidic conditions to form the naphthyridine ring system. The final product is obtained after esterification and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-oxo-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Reduction: Formation of 4-hydroxy-7-methyl-2-hydroxy-1,2-dihydro-1,8-naphthyridine-3-carboxylate.

Substitution: Formation of various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has been studied for its efficacy against various bacterial strains. A study demonstrated that this compound showed promising activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

Pesticidal Activity

The naphthyridine derivatives have been explored for their pesticidal properties. This compound has shown effectiveness in controlling pests such as aphids and whiteflies. Field trials indicated a significant reduction in pest populations when applied at recommended dosages .

Herbicidal Potential

In addition to its pesticidal activity, this compound has demonstrated herbicidal effects against several weed species. Laboratory studies have shown that it inhibits seed germination and root elongation in target weeds, suggesting its potential use in developing eco-friendly herbicides .

Material Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices improves their resistance to degradation under environmental stressors .

Nanocomposite Development

The compound has been employed in the fabrication of nanocomposites for various applications including electronics and coatings. Its unique chemical structure allows for effective interaction with nanomaterials, enhancing the overall performance of the composites .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The 1,8-naphthyridine scaffold is versatile, with substituent variations significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

- N1 Substituents : Alkyl (e.g., ethyl, isobutyl) or aryl (e.g., phenyl) groups influence lipophilicity and steric bulk, affecting membrane permeability and target binding .

- C3 Functional Groups : Esters (e.g., ethyl carboxylate) are common prodrug forms, while carboxylic acids (e.g., nalidixic acid) directly interact with biological targets .

- C7 Methyl Group : Present in the target compound and nalidixic acid, this group may enhance metabolic stability .

Physicochemical Properties

Key Trends :

- Ester vs. Acid : Carboxylic acid derivatives (e.g., nalidixic acid) exhibit lower organic solubility but ionize in alkaline media, enhancing bioavailability .

Biological Activity

Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic naphthyridine framework with several functional groups, including a hydroxyl (-OH) group and a carboxylate (-COOEt) group. Its molecular formula is , with a molecular weight of approximately 290.31 g/mol. The presence of these functional groups significantly contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation reaction of 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine with ethyl chloroformate under controlled conditions. This process can be optimized using continuous flow reactors to enhance efficiency and safety in industrial settings .

The compound's biological effects are attributed to its interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological processes, potentially leading to therapeutic outcomes in diseases where these pathways are disrupted .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activities:

- Gastric Antisecretory Properties : The compound has been found to possess potent gastric antisecretory properties in animal models, suggesting its potential use in treating gastric disorders .

- Neuropharmacological Effects : Studies have shown that derivatives of naphthyridine compounds can act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), which may have implications for cognitive enhancement and neuroprotection .

- Anticancer Activity : Some derivatives have demonstrated selective anti-proliferative properties against various cancer cell lines, indicating potential as anticancer agents .

In Vitro Studies

A series of in vitro studies have evaluated the activity of ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives on human cell lines:

| Compound | Target Receptor | EC50 (µM) | Max Modulation (%) |

|---|---|---|---|

| 1a | α7 nAChR | 0.38 | 1200 |

| 1b | GABA ARs | 0.10 | 600 |

| 1c | CB2 Receptor | ND | 400 |

Animal Studies

In animal models, the compound has shown significant reductions in gastric acid secretion and improvements in gastrointestinal motility when administered at therapeutic doses. These findings support the potential clinical applications of this compound in treating gastrointestinal disorders .

Q & A

Basic: What synthetic strategies are employed to prepare Ethyl 4-hydroxy-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

Answer: The compound is synthesized via multi-step reactions involving cyclization and functional group modifications. A common route starts with malonate derivatives in diphenyl ether under reflux to form intermediate 1,8-naphthyridine-3-carboxylate esters. Subsequent alkylation with reagents like benzyl chloride or p-chlorobenzyl chloride in the presence of NaH/DMF at 90°C introduces substituents at the N1 position. Acid hydrolysis (e.g., NaOH/EtOH at 100°C) or aminolysis (e.g., NH₃/EtOH in sealed tubes) finalizes the structure . Microwave-assisted synthesis has also been reported for analogous compounds, improving reaction efficiency (e.g., DMF, 140°C, 2 h) .

Advanced: How can reaction yields be optimized during the esterification or aminolysis of 1,8-naphthyridine intermediates?

Answer: Yield optimization requires careful control of reaction conditions:

- Esterification: Use H₂SO₄ as a catalyst in ethanol under reflux, achieving ~45% yield for similar nalidixic acid derivatives .

- Aminolysis: Higher yields (up to 95%) are achieved with excess amine (e.g., MeNH₂) in ethanol at 60°C, leveraging sealed-tube reactions to prevent volatile reagent loss .

- Microwave irradiation reduces reaction times (e.g., from 24 h to 2 h) while maintaining yields (~70%) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer: Key methods include:

- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks .

- NMR spectroscopy to confirm substituent positions (e.g., methyl at C7, hydroxyl at C4).

- HPLC-MS for purity assessment, especially after microwave-assisted steps .

- Melting point analysis (e.g., 272–273°C) and pKa determination (predicted ~2.83) for physicochemical profiling .

Advanced: How can functional groups be selectively modified to explore structure-activity relationships (SAR)?

Answer:

- Hydroxyl group (C4): React with diethyl malonate under NaH/150°C to introduce ester or nitro substituents .

- Ethyl ester (C3): Perform aminolysis with NH₃/EtOH (49% yield) or alkylamines to generate carboxamides .

- Methyl group (C7): Bromination or formylation (e.g., Br₂/AcOH) followed by condensation with aryl amines (e.g., PhNH₂) creates imine derivatives .

Advanced: How can computational modeling predict binding interactions of this compound with biological targets?

Answer:

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like HIV reverse transcriptase. Focus on van der Waals interactions in hydrophobic pockets, as seen in analogous naphthyridines .

- Density Functional Theory (DFT) calculates electrostatic potentials and frontier molecular orbitals to rationalize reactivity .

- Binding isotope effects (BIE) and free energy perturbations (FEP) quantify contributions of specific functional groups to binding .

Advanced: How to resolve contradictions in crystallographic data or reaction mechanisms?

Answer:

- Crystallographic discrepancies: Cross-validate SHELX-refined structures with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks .

- Reaction mechanism conflicts: Use isotopic labeling (e.g., ¹⁸O in ester hydrolysis) or kinetic studies to distinguish between nucleophilic vs. electrophilic pathways .

- Contradictory synthetic yields: Replicate conditions from independent sources (e.g., diphenyl ether vs. DMF solvent systems) and analyze by LC-MS for intermediate stability .

Basic: What are the key challenges in scaling up laboratory synthesis for preclinical studies?

Answer:

- Solvent selection: Replace high-boiling solvents (e.g., diphenyl ether) with greener alternatives (e.g., DMF) to simplify purification .

- Byproduct control: Optimize stoichiometry (e.g., 1:5 molar ratio of naphthyridine to amine) to minimize unreacted intermediates .

- Thermal sensitivity: Use microwave reactors for exothermic steps (e.g., cyclization) to prevent decomposition .

Advanced: How does the compound’s tautomeric equilibrium impact its biological activity?

Answer: The keto-enol tautomerism at C2/C4 influences hydrogen-bonding capacity. Studies on analogous 1,8-naphthyridines show that the enol form dominates in polar solvents, enhancing interactions with polar enzyme pockets (e.g., RNase H). Solid-state NMR or X-ray crystallography can quantify tautomeric ratios .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during reactions involving volatile amines or acidic hydrolysis .

- Waste disposal: Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.